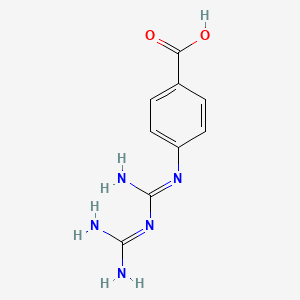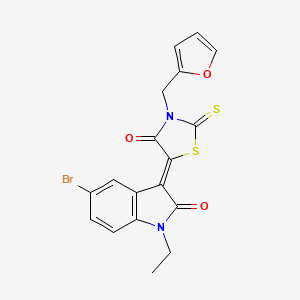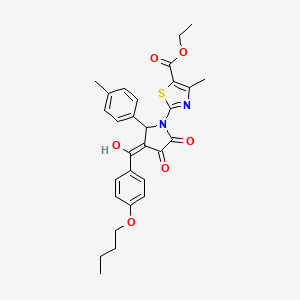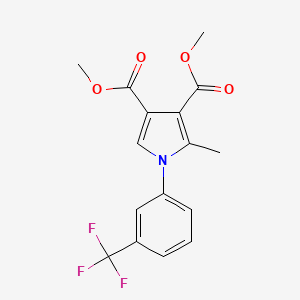
4-(3-Carbamimidoylguanidino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carbamimidoylguanidino)benzoic acid is a chemical compound with the molecular formula C9H11N5O2 It is known for its complex structure, which includes a benzoic acid moiety substituted with a carbamimidoylguanidino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carbamimidoylguanidino)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid. This intermediate is then reduced to 4-aminobenzoic acid. The final step involves the reaction of 4-aminobenzoic acid with cyanamide under acidic conditions to introduce the carbamimidoylguanidino group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Carbamimidoylguanidino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamimidoylguanidino group to simpler amine functionalities.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(3-Carbamimidoylguanidino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Carbamimidoylguanidino)benzoic acid involves its interaction with specific molecular targets. The carbamimidoylguanidino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to nucleic acids or proteins, affecting their function.
Comparación Con Compuestos Similares
4-Aminobenzoic acid: Lacks the carbamimidoylguanidino group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Contains a nitro group instead of the carbamimidoylguanidino group, leading to different reactivity and applications.
Benzoic acid: The simplest form, without any substituents, used as a reference compound in various studies.
Uniqueness: 4-(3-Carbamimidoylguanidino)benzoic acid is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other benzoic acid derivatives may not be suitable.
Propiedades
Número CAS |
22817-15-8 |
|---|---|
Fórmula molecular |
C9H11N5O2 |
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
4-[[amino-(diaminomethylideneamino)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C9H11N5O2/c10-8(11)14-9(12)13-6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)(H6,10,11,12,13,14) |
Clave InChI |
SQVQYPFROZNYOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N=C(N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12030059.png)



![2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030087.png)

![Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12030098.png)

![[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12030102.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12030106.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030111.png)
![N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030118.png)
![N-(3-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030125.png)
